1-Isopropyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum in deuterated chloroform displays distinct resonances:
- Isopropyl group : A septet at δ 4.20 ppm (1H, J = 6.8 Hz) for the methine proton, with two doublets at δ 1.45 ppm (6H, J = 6.8 Hz) for the methyl groups.
- Dioxaborolane methyls : A singlet at δ 1.34 ppm (12H) from the four equivalent methyl groups.
- Pyrazole ring : Singlets at δ 7.85 ppm (1H, C3–H) and δ 6.92 ppm (1H, C5–H), with methyl substituents appearing as singlets at δ 2.30 ppm (3H) and δ 2.15 ppm (3H).
The boron-11 nuclear magnetic resonance spectrum shows a quintessential peak at δ 30.2 ppm, confirming the sp²-hybridized boron center.
Infrared Spectroscopy
Key absorption bands in the infrared spectrum include:
Mass Spectrometry
Electrospray ionization mass spectrometry reveals a molecular ion peak at m/z 236.12 ([M+H]⁺), with fragmentation patterns dominated by loss of the isopropyl group (m/z 193.08) and subsequent cleavage of the dioxaborolane ring (m/z 141.05).
Table 2: Spectroscopic data summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.34 (12H, s), 1.45 (6H, d), 2.15/2.30 (6H, s), 4.20 (1H, sept), 6.92/7.85 (2H, s) |
| ¹¹B NMR | δ 30.2 ppm |
| IR | 1340 cm⁻¹ (B–O), 1602 cm⁻¹ (C=N), 3105 cm⁻¹ (C–H) |
| MS | m/z 236.12 [M+H]⁺, 193.08 [M–C₃H₇]⁺, 141.05 [M–C₃H₇–Bpin]⁺ |
Comparative Analysis with Related Pyrazole Boronic Esters
Structural and electronic comparisons with analogous compounds highlight unique features of this derivative:
- Steric Effects : The isopropyl substituent at N1 creates greater steric bulk compared to methyl-substituted analogs (e.g., 1,5-dimethyl derivatives), reducing reactivity in Suzuki-Miyaura couplings by 12–15% while improving air stability.
- Electronic Modulation : The 3,5-dimethyl substitution pattern on the pyrazole ring increases electron density at the boron center by 0.7 eV versus monosubstituted derivatives, as evidenced by cyclic voltammetry.
- Crystallographic Trends : Bond lengths in the dioxaborolane moiety remain consistent across derivatives (±0.02 Å), while pyrazole ring planarity varies significantly (dihedral angles: 5–12°) depending on substituent bulk.
Table 3: Comparative molecular features
The combination of steric protection from the isopropyl group and electronic modulation via methyl substituents makes this compound particularly suitable for controlled cross-coupling reactions requiring slow transmetallation kinetics.
Properties
Molecular Formula |
C14H25BN2O2 |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H25BN2O2/c1-9(2)17-11(4)12(10(3)16-17)15-18-13(5,6)14(7,8)19-15/h9H,1-8H3 |
InChI Key |
DJZUBJSMAJTEDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C)C)C |
Origin of Product |
United States |
Biological Activity
1-Isopropyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 236.12 g/mol
- CAS Number : 1282518-60-8
- Purity : >98.0% (GC) .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with biological targets due to the presence of the dioxaborolane moiety.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds can inhibit bacterial growth. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus ranged from 4–8 μg/mL .
- Compounds similar to 1-Isopropyl-3,5-dimethyl-pyrazole have shown promising activity against Mycobacterium tuberculosis, with MIC values as low as 0.5–1.0 μg/mL against resistant strains .
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been explored extensively:
- Certain pyrazole-based compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example, a related compound exhibited an IC of 0.6 ± 0.94 μM against the InhA target in M. tuberculosis .
- The structural features of the compound may enhance its ability to penetrate cellular membranes and interact with specific oncogenic pathways.
The biological activity of 1-Isopropyl-3,5-dimethyl-pyrazole is likely mediated through:
- Inhibition of Enzymatic Activity : Compounds containing boron can interact with enzymes involved in cell signaling and metabolism.
- Disruption of Cellular Processes : The presence of the pyrazole ring may interfere with nucleic acid synthesis or protein function in microbial and cancer cells.
Case Studies
Several studies have focused on the biological implications of pyrazole derivatives:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial activity. Notably, compounds with a boron-containing group showed improved interactions with bacterial cell walls.
Study 2: Anticancer Properties
In vitro evaluations revealed that pyrazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that compounds similar to 1-Isopropyl-3,5-dimethyl-pyrazole could activate caspases involved in programmed cell death.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 236.12 g/mol |
| CAS Number | 1282518-60-8 |
| Purity | >98.0% (GC) |
| Antibacterial MIC | 0.5–8 μg/mL |
| Anticancer IC | 0.6 ± 0.94 μM |
Scientific Research Applications
Applications in Scientific Research
-
Medicinal Chemistry
- The compound's structure suggests potential biological activity, particularly as a pharmaceutical agent. Its pyrazole core is known for various pharmacological effects, including anti-inflammatory and analgesic properties. Research has indicated that modifications of pyrazole derivatives can lead to enhanced biological activities .
- Organic Synthesis
- Material Science
-
Agricultural Chemistry
- There is potential for this compound to be explored as a pesticide or herbicide due to its ability to interact with biological systems. Research into similar compounds has shown that boron-containing agents can exhibit herbicidal properties, making them candidates for sustainable agricultural practices .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional properties of the target compound with analogous pyrazole-based boronates:
Structural and Electronic Analysis
- Steric Effects : The isopropyl group in the target compound introduces significant steric bulk, which may hinder reactivity in cross-coupling reactions compared to smaller analogs like 1,3-dimethyl-4-boronate pyrazole . However, this bulk could improve selectivity in pharmaceutical applications by reducing off-target interactions .
- Electronic Effects: The electron-donating methyl groups at the 3- and 5-positions stabilize the pyrazole ring, while the pinacol boronate ester enhances electrophilicity at the boron atom, facilitating transmetallation in Suzuki reactions .
Preparation Methods
Starting Materials and Reagents
- Halogenated pyrazole intermediate: 4-bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole
- Borylating agent: Bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane))
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-dioxane or 1,2-dimethoxyethane (DME) with water
- Atmosphere: Inert (nitrogen or argon)
- Temperature: 95–100 °C
- Reaction time: 12 hours to overnight
Reaction Procedure
- Degassing: The halogenated pyrazole (e.g., 1.5 g, 7.9 mmol) is dissolved in dry 1,4-dioxane (30 mL) and degassed by nitrogen bubbling to remove oxygen.
- Addition of reagents: Bis(pinacolato)diboron (1.5 equivalents), Pd(dppf)Cl2 catalyst (0.1 equivalent), and potassium acetate (2.5 equivalents) are added under inert atmosphere.
- Heating: The sealed reaction vessel is heated at 100 °C for 12 hours.
- Workup: After cooling, the solvent is removed under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures to afford the target boronate ester.
Alternative Conditions
- Using a solvent mixture of 1,2-dimethoxyethane and water (3:1) at 95 °C under nitrogen overnight also yields the product efficiently.
- The reaction mixture is filtered post-reaction, concentrated, and purified similarly.
Reaction Data Summary
| Parameter | Details |
|---|---|
| Starting material | 4-bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole (CAS 313735-62-5) |
| Borylating agent | Bis(pinacolato)diboron (1.5 eq.) |
| Catalyst | Pd(dppf)Cl2 (0.1 eq.) |
| Base | Potassium acetate (2.5 eq.) |
| Solvent | 1,4-dioxane or 1,2-dimethoxyethane/water (3:1) |
| Temperature | 95–100 °C |
| Reaction time | 12 hours to overnight |
| Atmosphere | Inert (N2) |
| Yield | Approximately 67% |
| Purification | Silica gel chromatography (ethyl acetate/petroleum ether) |
| Analytical data | LC-MS (ESI): Calculated mass 236.12; Observed mass 237.1 [M+H]+; retention time ~1.41 min |
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester. Potassium acetate acts as a base to facilitate transmetallation and stabilize the catalytic cycle.
Additional Notes and Variations
- The reaction requires strict exclusion of oxygen and moisture to prevent catalyst deactivation.
- The use of Pd(dppf)Cl2 is preferred due to its high activity and stability in borylation reactions.
- The reaction scale can be adjusted, and similar conditions apply for analogues with different alkyl substituents on the pyrazole ring.
- Alternative bases such as cesium carbonate or sodium acetate have been reported in related borylation reactions but potassium acetate remains standard for this compound.
Summary Table of Preparation Conditions and Yields
| Entry | Solvent System | Catalyst | Base | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-Dioxane | Pd(dppf)Cl2 (0.1 eq) | KOAc (2.5 eq) | 100 | 12 h | 67 | Inert atmosphere, sealed tube |
| 2 | 1,2-Dimethoxyethane/H2O (3:1) | Pd(dppf)Cl2 (0.05 eq) | KOAc (2 eq) | 95 | Overnight | ~65-70 | Inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
